
1,4-Diethyl-3,5-dimethyl-1H-pyrazole
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Overview
Description
1,4-Diethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethyl groups at positions 1 and 4, and methyl groups at positions 3 and 5. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethyl-3,5-dimethyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of diethyl hydrazine with 2,4-pentanedione under acidic conditions can yield the desired pyrazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at activated positions. Methyl and ethyl groups act as electron-donating substituents, directing incoming electrophiles to specific sites:
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Nitrogen-directed substitution : The N1-ethyl group deactivates the adjacent C5 position, favoring substitution at C4 or C3.
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Halogenation : Bromination or chlorination may occur at C4 under radical or Lewis acid-catalyzed conditions.
Example Reaction :
Reactant | Conditions | Product | Reference |
---|---|---|---|
1,4-Diethyl-3,5-dimethyl-1H-pyrazole | Br₂, FeBr₃, CH₂Cl₂, 0°C | 4-Bromo-1,4-diethyl-3,5-dimethyl-1H-pyrazole |
Oxidation of Methyl Groups
Methyl substituents at C3 and C5 can be oxidized to carboxylic acids or ketones under strong oxidizing agents:
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KMnO₄/H₂SO₄ : Converts methyl to carboxyl groups.
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SeO₂ : Selective oxidation to aldehydes.
Example Reaction :
Reactant | Conditions | Product | Reference |
---|---|---|---|
1,4-Diethyl-3,5-dimethyl-1H-pyrazole | KMnO₄, H₂SO₄, Δ | 3-Carboxy-1,4-diethyl-5-methyl-1H-pyrazole |
Alkylation and Acylation
The N2 position (adjacent to N1-ethyl) is reactive for further functionalization:
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Alkylation : Deprotonation with NaH followed by reaction with alkyl halides.
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Acylation : Acetyl chloride/AlCl₃ introduces acetyl groups.
Example Reaction :
Reactant | Conditions | Product | Reference |
---|---|---|---|
1,4-Diethyl-3,5-dimethyl-1H-pyrazole | NaH, CH₃I, DMF, 50°C | 1,2-Diethyl-4-ethyl-3,5-dimethyl-1H-pyrazole |
Cross-Coupling Reactions
The ethyl or methyl groups can participate in transition-metal-catalyzed coupling:
-
Suzuki coupling : Requires halogenation at C4.
-
Heck reaction : Possible with pre-functionalized alkenes.
Example Reaction :
Reactant | Conditions | Product | Reference |
---|---|---|---|
4-Bromo-1,4-diethyl-3,5-dimethyl-1H-pyrazole | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃ | 4-Phenyl-1,4-diethyl-3,5-dimethyl-1H-pyrazole |
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:
-
With ethyl propiolate : Forms pyrazolo[1,5-a]pyrimidines.
Example Reaction :
Reactant | Conditions | Product | Reference |
---|---|---|---|
1,4-Diethyl-3,5-dimethyl-1H-pyrazole + ethyl propiolate | DCE, 60°C, 12h | Pyrazolo[1,5-a]pyrimidine derivative |
Functionalization via Diazonium Coupling
Amino derivatives (if accessible) undergo diazonium salt coupling to form triazenes or azo compounds:
-
With aryl diazonium salts : Forms 5-aryltriaz-1-en-1-yl derivatives.
Example Reaction :
Reactant | Conditions | Product | Reference |
---|---|---|---|
5-Amino-1,4-diethyl-3,5-dimethyl-1H-pyrazole | ArN₂Cl, NaNO₂, HCl | 5-(Aryltriazen-1-yl)-1,4-diethyl-3,5-dimethyl-1H-pyrazole |
Oxidative Ring Expansion
Under strong oxidants, the pyrazole ring may expand to form pyrimidine derivatives:
-
With HNO₃ : Forms 1,4-diethyl-3,5-dimethylpyrimidine.
Key Challenges and Limitations:
-
Steric hindrance from ethyl/methyl groups reduces reactivity at C4.
-
Limited solubility in polar solvents complicates aqueous-phase reactions.
Scientific Research Applications
Biological Activities
The biological activities of 1,4-diethyl-3,5-dimethyl-1H-pyrazole have been explored in several studies:
- Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial properties. For instance, compounds structurally related to this compound exhibited significant activity against various bacterial strains .
- Pharmacological Potential : The pyrazole moiety is known for its diverse pharmacological activities. Compounds within this class have been utilized in the development of anti-inflammatory agents, analgesics, and antipsychotics. For example, celecoxib is a well-known anti-inflammatory drug that contains a pyrazole structure .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 1,4-Diethyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the ethyl groups.
1,4-Diethyl-3,5-dimethyl-1H-pyrazole: Similar structure but with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Biological Activity
1,4-Diethyl-3,5-dimethyl-1H-pyrazole is a compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two ethyl groups at the 1 and 4 positions and methyl groups at the 3 and 5 positions of the pyrazole ring. The unique substitution pattern contributes to its distinct physical and chemical properties, which may influence its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro tests revealed that certain derivatives could inhibit bacterial growth effectively at concentrations comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 25 µg/mL |
Similar Pyrazole Derivative | S. aureus | 15 µg/mL |
Phenylbutazone | Pseudomonas aeruginosa | 20 µg/mL |
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory effects. A notable study demonstrated that derivatives of pyrazole can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from pyrazole showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | Cytokine Target | Inhibition (%) at 10 µM |
---|---|---|
This compound | TNF-α | 75% |
Similar Pyrazole Derivative | IL-6 | 80% |
Dexamethasone | TNF-α | 76% |
Anticancer Activity
Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. Certain studies have reported that these compounds can induce apoptosis in cancer cell lines through various mechanisms. For instance, specific derivatives have been shown to inhibit tumor growth in animal models by targeting cancer cell proliferation pathways .
Case Study: Anticancer Potential
A study investigated the effects of a series of pyrazole derivatives on human breast cancer cells (MCF-7). The results indicated that one derivative led to a significant reduction in cell viability (up to 70%) at concentrations of 50 µM over 48 hours. This suggests a potential role for pyrazoles in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1,4-Diethyl-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via copper-mediated reactions (e.g., using CuBr₂ and metallic copper in methanol, as detailed in ) or microwave-assisted methods for rapid aroylation ( ). Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, extended stirring (1 hour) in air promotes product precipitation in copper-based syntheses . Microwave irradiation reduces reaction time and improves regioselectivity in aroylation steps .
Q. Which spectroscopic techniques are critical for confirming structural purity and configuration?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR ( ) identify proton environments and substituent effects. For example, methyl and ethyl groups in this compound exhibit distinct splitting patterns.
- X-ray crystallography : SHELXL ( ) refines crystal structures, while ORTEP-3 ( ) visualizes thermal ellipsoids.
- Thermal analysis : TGA/DSC () assesses thermal stability, critical for confirming solvent-free crystals .
Advanced Research Questions
Q. How can substituent effects on biological activity be systematically analyzed in pyrazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare cytotoxicity of derivatives with substituents like benzyl, cyclohexyl, or hydroxyphenyl groups (). For instance, cyclohexyl groups enhance apoptosis in Jurkat cells due to lipophilicity and steric effects .
- In vitro assays : Use MTT and LDH assays () to quantify cell viability and membrane integrity. For example, the N,N'-dichloro-platinum(II) complex showed 3× higher activity than benzyl analogs in leukemia cell lines .
- Computational modeling : Dock ligands into target proteins (e.g., acetyl-CoA carboxylase) to predict binding modes ().
Q. How can researchers resolve contradictions in cytotoxicity data across studies?
- Methodological Answer :
- Replicate experiments : Ensure identical cell lines (e.g., Jurkat vs. HEK293 in ) and culture conditions.
- Validate assays : Cross-check MTT results with LDH or flow cytometry to confirm apoptosis vs. necrosis ().
- Data transparency : Adopt open-data practices ( ) to share raw datasets and enable meta-analyses. For example, discrepancies in IC₅₀ values may arise from solvent choice or incubation time variations .
Q. What strategies mitigate challenges in crystallographic refinement of pyrazole-metal complexes?
- Methodological Answer :
- High-resolution data : Use synchrotron sources to resolve disorder in ethyl/methyl groups.
- SHELX workflows : Apply TWIN/BASF commands in SHELXL ( ) for twinned crystals.
- Validation tools : Check for overfitting using R₁, wR₂, and goodness-of-fit ( ). For example, SHELXL’s "ACTA" command automates anisotropic displacement parameter validation .
Q. Data Analysis and Validation
Q. How should researchers address low yields in multi-step pyrazole syntheses?
- Methodological Answer :
- Fractional crystallization : Isolate intermediates via slow solvent evaporation ().
- Ionic liquid mediators : Improve alkylation efficiency (e.g., [BMIM][BF₄] in ) to reduce side reactions.
- HPLC monitoring : Track reaction progress and optimize quenching times .
Q. What computational tools are recommended for modeling pyrazole interactions in drug design?
- Methodological Answer :
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,4-diethyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H16N2/c1-5-9-7(3)10-11(6-2)8(9)4/h5-6H2,1-4H3 |
InChI Key |
TVBAQWVAMLCRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)CC)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.